1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and an indolizin structure that may enhance its bioactivity.
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid falls under the classification of heterocyclic compounds. Heterocycles are compounds that contain atoms of at least two different elements as part of their rings. In this case, the compound contains nitrogen atoms in the pyrazole structure, contributing to its chemical reactivity and biological activity.
The synthesis of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves several steps:
Technical details may vary based on the specific synthetic route chosen, but common methods include microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times .
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions often involve specific catalysts or reaction conditions that enhance yield and selectivity .
The mechanism of action for 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown activity as endothelin antagonists, which can influence vascular tone and cell proliferation .
In vitro studies have demonstrated that certain derivatives exhibit significant efficacy against cancer cell lines, suggesting a potential mechanism involving inhibition of cell proliferation or induction of apoptosis .
Relevant data from studies indicate that these physical properties can significantly affect biological activity and solubility profiles .
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid has several potential applications in scientific research:
The structural architecture of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid integrates two pharmacologically significant heterocyclic systems: the indolizine nucleus and the pyrazole ring. Indolizine, a bicyclic 10π-electron system comprising fused six- and five-membered rings (benzene-pyrrole fusion), exhibits a planar topology conducive to π-stacking interactions with biological macromolecules [5] [6]. This scaffold is recognized for its capacity to intercalate DNA and engage hydrophobic enzyme pockets, as evidenced by brominated derivatives (e.g., 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid) demonstrating anticancer properties through macromolecular binding [6].
The pyrazole moiety (1H-pyrazole-5-carboxylic acid) contributes essential hydrogen-bonding functionality and metabolic stability. Its carboxylic acid group (-COOH) enables salt formation for solubility optimization, while the pyrazole nitrogen atoms facilitate hydrogen-bond acceptor/donor interactions critical for target binding [7] [9]. Unfused pyrazoles like this derivative resist oxidative metabolism by cytochrome P450 enzymes due to inherent ring stability, enhancing pharmacokinetic profiles [7]. The C5-carboxylic acid substituent further allows derivatization into amides or esters, serving as a versatile handle for prodrug design or structural diversification [9].
Table 1: Core Chemical Identity of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic Acid
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 1422061-22-0 | [4] |
| Molecular Formula | C₁₂H₉N₃O₂ | [2] [4] |
| Molecular Weight | 227.22 g/mol | [4] |
| SMILES Notation | O=C(C1=CC=NN1C2=CC=C3C=CC=CN23)O | [4] |
| Key Functional Groups | Carboxylic acid, unfused pyrazole, indolizine | [6] [7] |
Hybridization of indolizine and pyrazole scaffolds creates multitarget pharmacophores leveraging complementary bioactivity profiles. Indolizine-based compounds exhibit documented activity against cancer and infectious diseases through kinase modulation and DNA interaction [5] [6]. Pyrazole derivatives, particularly those with C5-carboxylic acids, serve as privileged structures in protein kinase inhibitors (PKIs), where the unfused ring acts as an adenine bioisostere competitively occupying ATP-binding sites [7]. The merger of these systems potentiates dual-target engagement—indolizine enables nucleic acid targeting, while the pyrazole-carboxylic acid motif directs kinase affinity.
Structure-activity relationship (SAR) studies of analogous hybrids support this synergy. Brominated variants (e.g., 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid, CAS 1263180-88-6) enhance reactivity for nucleophilic substitution, enabling further structural optimization for potency [6]. Computational modeling indicates that the planar indolizine nucleus positions the pyrazole ring for optimal hinge-region binding in kinases, while the carboxylic acid forms salt bridges with conserved lysine residues (e.g., Lys53 in PKA) [7]. Such interactions mirror FDA-approved pyrazole-containing PKIs like Erdafitinib and Pralsetinib, which utilize N-methylpyrazole for target affinity [3] [7].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0